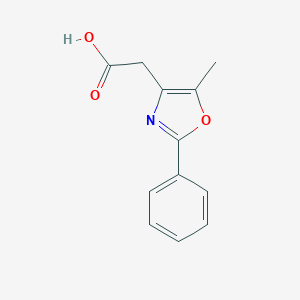![molecular formula C11H7ClF3N3O B020857 Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- CAS No. 103317-56-2](/img/structure/B20857.png)
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism Of Action
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell proliferation and survival.
Biochemical And Physiological Effects
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been shown to inhibit B-cell proliferation and survival in vitro and in vivo. It has also been shown to induce apoptosis in B-cell lymphoma cells. In addition, Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Advantages And Limitations For Lab Experiments
One of the advantages of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is its potency and specificity for BTK inhibition. However, one of the limitations is its potential toxicity, as BTK is also expressed in other cell types, such as platelets and macrophages.
Future Directions
There are several future directions for the development of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-. One potential direction is the combination of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- with other anti-cancer agents to enhance its efficacy. Another direction is the development of more potent and selective BTK inhibitors. Finally, the use of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- in combination with biomarkers to identify patients who are most likely to respond to treatment is another potential direction.
In conclusion, Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is a promising small molecule inhibitor that has shown potential in the treatment of B-cell malignancies. Its potent and selective inhibition of BTK makes it a promising candidate for further development. However, its potential toxicity and limitations should be carefully considered in future studies.
Synthesis Methods
The synthesis of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- involves several steps, starting with the reaction of 6-chloro-3-pyridazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenol to form the amide intermediate, which is further reacted with trifluoromethyl iodide to yield Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-.
Scientific Research Applications
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is a potent inhibitor of BTK (Bruton's tyrosine kinase), a key signaling molecule in B-cell receptor signaling. Inhibition of BTK leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
properties
CAS RN |
103317-56-2 |
|---|---|
Product Name |
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- |
Molecular Formula |
C11H7ClF3N3O |
Molecular Weight |
289.64 g/mol |
IUPAC Name |
4-(6-chloropyridazin-3-yl)oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-3-4-10(18-17-9)19-8-2-1-6(16)5-7(8)11(13,14)15/h1-5H,16H2 |
InChI Key |
UNGRLXQADZQVTE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
synonyms |
BENZENAMINE, 4-[(6-CHLORO-3-PYRIDAZINYL)OXY]-3-(TRIFLUOROMETHYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



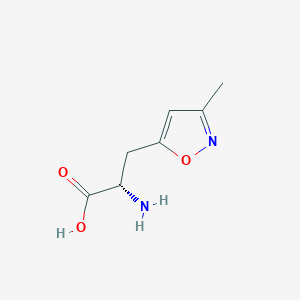

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
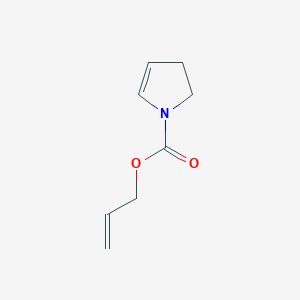

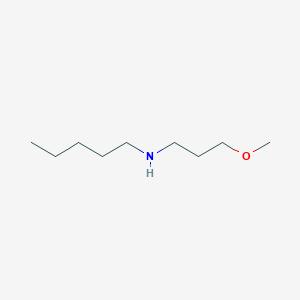
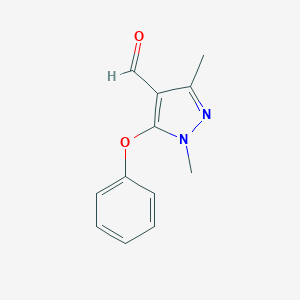
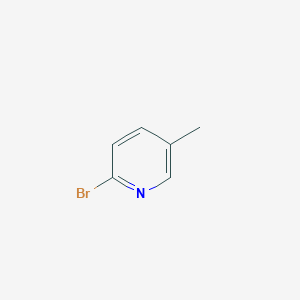
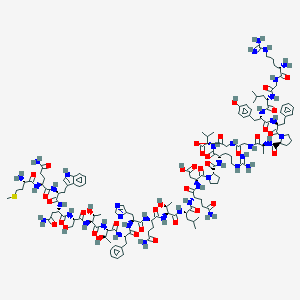
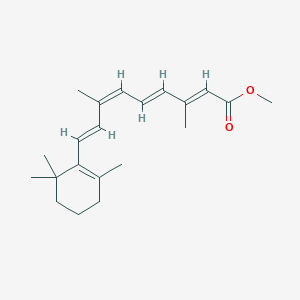
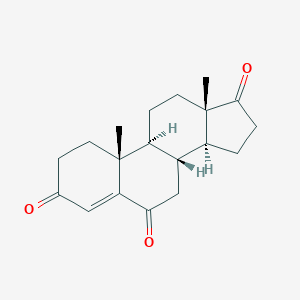
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
